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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

Introduction Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise determination of their molecular structure is a critical and non-negotiable step in the drug discovery and development pipeline, ensuring the unambiguous identification of the synthesized compound and enabling meaningful structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical workflow for the structural elucidation of a novel benzoxazole derivative, 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, integrating spectroscopic and spectrometric techniques to build a cohesive and irrefutable structural assignment.

Molecular Structure and Key Features

The target molecule, 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine, possesses a unique combination of three key functional moieties: a benzoxazole core, a pyrrolidine ring, and a sulfonamide linker. Each of these components imparts distinct physicochemical and spectroscopic properties that will be systematically investigated.

Molecular Formula: C₁₁H₁₃N₃O₃S Molecular Weight: 267.3 g/mol [2]

Proposed Synthetic Pathway and Confirmation

A plausible synthetic route for 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine would likely involve the reaction of a suitably substituted 2-aminophenol with a cyanogen halide or a similar reagent to form the 2-aminobenzoxazole core, followed by sulfonylation. A key intermediate would be 2-amino-4-(pyrrolidin-1-ylsulfonyl)phenol, which upon cyclization would yield the target compound. The traditional approach for benzoxazole synthesis is the condensation of 2-aminophenol with various carbonyl compounds.[3]

Monitoring the progress of the synthesis is crucial. Techniques like thin-layer chromatography (TLC) and in operando flow NMR and FTIR spectroscopy can provide real-time data on the consumption of reactants and the formation of intermediates and the final product.[4]

Spectroscopic and Spectrometric Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine. The logical workflow for this process is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Proposed Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Verification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification NMR NMR Spectroscopy Purification->NMR ¹H & ¹³C Framework Structure_Elucidation Final Structure Confirmation MS->Structure_Elucidation FTIR->Structure_Elucidation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Connectivity Mapping TwoD_NMR->Structure_Elucidation

Caption: Workflow for the structure elucidation of 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, which can further corroborate the proposed structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The expected molecular ion in positive ion mode would be the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Results and Interpretation:

IonExpected m/zInterpretation
[M+H]⁺268.07Protonated molecular ion, confirming the molecular weight.
[M-SO₂(C₄H₈N)]⁺134.05Loss of the pyrrolidinylsulfonyl group.
[C₇H₅N₂O]⁺133.04Fragment corresponding to the 2-aminobenzoxazole core.
[C₄H₈N]⁺70.07Fragment corresponding to the pyrrolidinyl cation.

The fragmentation of the benzoxazole ring can also occur, potentially leading to the loss of CO (28 Da).[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H (amine)3400-3300Stretching vibrations of the primary amine.
C-H (aromatic)3100-3000Stretching vibrations of the aromatic C-H bonds.
C-H (aliphatic)2980-2850Stretching vibrations of the pyrrolidine C-H bonds.
C=N (benzoxazole)1640-1600Characteristic stretching vibration of the oxazole ring.[7]
S=O (sulfonamide)1350-1300 and 1160-1130Asymmetric and symmetric stretching vibrations of the sulfonyl group.[8]
C-N (amine)1340-1250Stretching vibration.
C-O (benzoxazole)1250-1200Stretching vibration of the ether linkage in the oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).[9]

  • Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

¹H NMR Spectroscopy: Predicted Chemical Shifts (in DMSO-d₆)
Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
Aromatic H7.5-8.0m3HProtons on the benzoxazole ring, downfield due to aromaticity and electron-withdrawing groups.[1]
NH₂7.0-7.5br s2HAmine protons, chemical shift can be variable and concentration-dependent.
Pyrrolidine CH₂ (α to N)3.2-3.6t4HProtons adjacent to the nitrogen of the sulfonamide.
Pyrrolidine CH₂ (β to N)1.8-2.2p4HProtons further from the nitrogen.
¹³C NMR Spectroscopy: Predicted Chemical Shifts (in DMSO-d₆)
Carbon(s)Predicted δ (ppm)Rationale
C=N (C2)160-165Carbon of the oxazole imine, highly deshielded.
Aromatic C (substituted)140-155Carbons of the benzoxazole ring attached to heteroatoms or the sulfonyl group.
Aromatic C-H110-130Aromatic carbons bearing protons.
Pyrrolidine CH₂ (α to N)45-55Carbons adjacent to the nitrogen.
Pyrrolidine CH₂ (β to N)20-30Carbons further from the nitrogen.
2D NMR Spectroscopy for Connectivity Confirmation
  • COSY (Correlation Spectroscopy): Will establish the coupling between the adjacent protons in the pyrrolidine ring and within the aromatic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for definitively linking the pyrrolidine and sulfonamide moieties to the benzoxazole core. For instance, correlations between the pyrrolidine protons and the sulfonyl-bearing aromatic carbon, and between the aromatic protons and the carbons of the benzoxazole ring will be key.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structure Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Framework) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Unambiguous Structure COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

The structural elucidation of novel molecules like 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, FTIR, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This in-depth guide provides the foundational principles and practical protocols for researchers to confidently characterize this and other related benzoxazole derivatives, ensuring the scientific rigor required in modern drug discovery and development.

References

  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Hindawi. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

  • Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. PMC. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • FTIR spectroscopy for sulfamethoxazole and its derivatives. ResearchGate. Available at: [Link]

  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. ACS Publications. Available at: [Link]

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Magritek. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Available at: [Link]

  • Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. PMC. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides. PubMed. Available at: [Link]

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Exploratory

The Benzoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Benzoxazole, a bicyclic heterocyclic compound, has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzoxazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1][2][3] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by benzoxazole derivatives. It delves into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their therapeutic potential. By integrating field-proven insights with rigorous scientific data, this document aims to serve as an essential resource for professionals engaged in the discovery and development of novel therapeutics. We will explore the multifaceted nature of benzoxazoles, from their fundamental chemical properties to their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.

Introduction: The Chemical and Biological Significance of Benzoxazoles

The benzoxazole nucleus is an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, with the molecular formula C₇H₅NO.[4] This seemingly simple scaffold is a cornerstone in the design of numerous bioactive molecules. Its structural rigidity, combined with the presence of nitrogen and oxygen heteroatoms, allows for diverse intermolecular interactions with biological targets.[1][5] Benzoxazoles are considered structural isosteres of naturally occurring nucleic acid bases like adenine and guanine, which facilitates their interaction with biopolymers within living systems.[1][2][5][6][7][8] This inherent biocompatibility has made the benzoxazole moiety a focal point for synthetic and medicinal chemists.[4]

The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, antiviral, analgesic, and anticonvulsant properties.[8] Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, contain the benzoxazole core, underscoring its clinical relevance.[9]

Synthetic Strategies: Accessing the Benzoxazole Core

The generation of a diverse library of benzoxazole derivatives is predicated on robust and efficient synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

A cornerstone of benzoxazole synthesis is the condensation of o-aminophenols with carboxylic acids or their derivatives. This method, often facilitated by dehydrating agents like polyphosphoric acid (PPA), provides a straightforward route to 2-substituted benzoxazoles.

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles via Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve o-aminophenol (1 equivalent) and a desired carboxylic acid (1.1 equivalents) in a suitable solvent such as toluene or xylene.

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid to the mixture.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted benzoxazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Oxidative Cyclization of Phenolic Schiff Bases

Another prevalent method involves the oxidative cyclization of Schiff bases derived from the condensation of o-hydroxyanilines and aldehydes. This approach offers a versatile platform for introducing a wide range of substituents at the 2-position.

Modern Synthetic Approaches

Recent advancements have led to the development of more sustainable and efficient methods, including microwave-assisted synthesis and the use of green catalysts, which offer advantages in terms of reaction time, yield, and environmental impact.[11]

Diagram: General Synthetic Routes to Benzoxazole Derivatives

G cluster_0 Condensation Route cluster_1 Oxidative Cyclization Route o_aminophenol o-Aminophenol benzoxazole1 2-Substituted Benzoxazole o_aminophenol->benzoxazole1 + carboxylic_acid Carboxylic Acid / Derivative carboxylic_acid->benzoxazole1 o_hydroxyaniline o-Hydroxyaniline schiff_base Schiff Base Intermediate o_hydroxyaniline->schiff_base + aldehyde Aldehyde aldehyde->schiff_base benzoxazole2 2-Substituted Benzoxazole schiff_base->benzoxazole2 Oxidation

Caption: Key synthetic pathways to the benzoxazole scaffold.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[12] Benzoxazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[12][13]

Mechanism of Action

The antimicrobial activity of benzoxazoles is often attributed to their ability to inhibit essential cellular processes in microorganisms. Molecular docking studies have suggested that some benzoxazole derivatives can act as DNA gyrase inhibitors, thereby preventing bacterial DNA replication.[14][15] Other proposed mechanisms include the disruption of cell wall synthesis and the inhibition of key metabolic enzymes.

Diagram: Proposed Antimicrobial Mechanism of Action

G Benzoxazole Benzoxazole Derivative DNA_Gyrase DNA Gyrase Benzoxazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on the benzoxazole ring significantly influence antimicrobial potency.[16] For instance, the introduction of electron-withdrawing groups on the phenyl ring attached to the 2-position has been shown to enhance antibacterial activity.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized benzoxazole derivatives is typically assessed using standardized in vitro assays.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test benzoxazole compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
BZ-1 Staphylococcus aureus8[9]
BZ-2 Escherichia coli16[9]
BZ-3 Candida albicans4[9]
BZ-4 Bacillus subtilis1.14 x 10⁻³ µM[9]
BZ-5 Pseudomonas aeruginosa2.57 x 10⁻³ µM[9]

Anticancer Activity: Targeting Malignant Cells

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic strategies. Benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][9]

Mechanisms of Anticancer Action

The anticancer properties of benzoxazoles are multifaceted and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

  • Tyrosine Kinase Inhibition: Certain benzoxazole derivatives have been shown to inhibit protein tyrosine kinases, which are crucial for cancer cell growth and signaling.[17]

  • Apoptosis Induction: Many benzoxazole compounds exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[17]

  • CYP1A1 Enzyme Induction: Some analogues, like Phortress, act as prodrugs that are metabolized by cytochrome P450 enzymes (CYP1A1) to form active metabolites that exhibit potent anticancer activity.[18]

Diagram: Anticancer Mechanisms of Benzoxazole Derivatives

G Benzoxazole Benzoxazole Derivative TK Tyrosine Kinases Benzoxazole->TK Inhibition Apoptosis Apoptosis Benzoxazole->Apoptosis Induction Proliferation Cell Proliferation TK->Proliferation Cancer_Cell Cancer Cell Proliferation->Cancer_Cell drives Apoptosis->Cancer_Cell eliminates

Caption: Key anticancer pathways targeted by benzoxazoles.

In Vitro Cytotoxicity Assays

The cytotoxic potential of benzoxazole derivatives against cancer cells is commonly evaluated using cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
BZ-6 HCT116 (Colon)0.89[9]
BZ-7 MCF-7 (Breast)1.25[17]
BZ-8 A549 (Lung)5.6[19]
BZ-9 HepG2 (Liver)7.8[20]

Anti-inflammatory and Antiviral Activities

Beyond their antimicrobial and anticancer properties, benzoxazole derivatives have also demonstrated promising anti-inflammatory and antiviral activities.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases.[21] Benzoxazole derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.[21]

  • Mechanism: Some derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.[21][22] Others can suppress the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[21]

Antiviral Potential

The search for novel antiviral agents is of paramount importance. Benzoxazole-containing compounds have shown activity against a variety of viruses.[6]

  • Mechanism: For instance, certain flavonol derivatives containing a benzoxazole moiety have demonstrated potent activity against the Tobacco Mosaic Virus (TMV) by binding to the viral coat protein and inhibiting viral assembly.[23][24]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

  • Animal Model: Use a suitable animal model, such as Wistar rats.

  • Compound Administration: Administer the test benzoxazole derivative orally or intraperitoneally at a specific dose.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Evaluation: The anti-inflammatory activity is determined by the percentage inhibition of paw edema in the treated group compared to the control group.[25]

Conclusion and Future Perspectives

The benzoxazole scaffold has unequivocally established its significance in medicinal chemistry, offering a versatile platform for the development of a wide array of therapeutic agents. The diverse biological activities, coupled with the amenability to synthetic modification, make benzoxazole derivatives a continuing focus of drug discovery efforts. Future research will likely concentrate on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of computational drug design will further accelerate the translation of promising benzoxazole-based compounds from the laboratory to the clinic.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). Bioorganic & Medicinal Chemistry Letters.
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  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
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  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Scientific Reports.
  • The Anti-Inflammatory Power of Benzoxazole Derivatives: Innovations from NINGBO INNO PHARMCHEM CO.,LTD. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publisher.
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  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (2013). ACS Medicinal Chemistry Letters.
  • Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). Chemistry & Biodiversity.
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  • In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. (2019). Bioorganic Chemistry.
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Foundational

The Benzoxazole Scaffold: A Medicinal Chemistry Whitepaper

From Privileged Structures to Clinical Candidates: A Technical Guide to SAR and Synthesis Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, benzoxazole (benzo[d]oxazole) stands as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

From Privileged Structures to Clinical Candidates: A Technical Guide to SAR and Synthesis

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, benzoxazole (benzo[d]oxazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it consists of a benzene ring fused to an oxazole ring at the [4,5] positions.[1][2]

Its utility stems from its electronic similarity to the purine bases (adenine and guanine) found in DNA and RNA, making it an excellent bioisostere for interacting with biopolymers.[3] This guide dissects the Structure-Activity Relationship (SAR) of benzoxazoles, focusing on their dual roles as antimicrobial agents (DNA gyrase inhibitors) and anticancer agents (Kinase/Topoisomerase inhibitors).

Chemical Architecture & SAR Logic

To rationally design benzoxazole derivatives, one must understand the electronic distribution of the ring system.

  • Position 2 (C2): The most reactive site for nucleophilic attack during synthesis and the critical vector for target specificity. Substitution here determines the "shape" of the molecule (linear vs. bent).

  • Position 3 (N3): A hydrogen bond acceptor. In kinase inhibitors, this nitrogen often interacts with the "hinge region" of the ATP-binding pocket.

  • Positions 5 & 6: These positions on the benzenoid ring are ideal for modulating lipophilicity (

    
    ) and electronic properties (Hammett 
    
    
    
    values) without altering the core binding mode.
Visualization: The SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing benzoxazole derivatives based on the therapeutic target.

Benzoxazole_SAR Core Benzoxazole Core (Scaffold) Target_Micro Target: Antimicrobial (DNA Gyrase / Topo IV) Core->Target_Micro Infectious Disease Target_Cancer Target: Anticancer (VEGFR-2 / Aurora B) Core->Target_Cancer Oncology Mod_C2 Modify C2 Position Target_Micro->Mod_C2 Target_Cancer->Mod_C2 Hinge Binding Mod_C5_C6 Modify C5/C6 Positions Target_Cancer->Mod_C5_C6 Solubility/Potency Action_Micro1 Result: Enhanced Lipophilicity (Membrane Penetration) Mod_C2->Action_Micro1 Insert Aryl/Heteroaryl Action_Cancer1 Result: H-Bond Donor (Glu/Asp Interaction) Mod_C2->Action_Cancer1 Add Urea/Amide Linker Action_Cancer2 Result: Increased Potency (Electronic Effect) Mod_C5_C6->Action_Cancer2 Add EWG (Cl, NO2)

Figure 1: Strategic modification pathways for benzoxazole optimization based on therapeutic intent.

Therapeutic Area Analysis

A. Anticancer Activity: Kinase Inhibition & UK-1

Benzoxazoles are potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and Aurora B kinases.

1. The UK-1 Paradigm (Natural Product Inspiration)

  • Origin: Streptomyces sp. 517-02.[4]

  • Structure: A bis(benzoxazole) natural product.[2][4][5][6]

  • Mechanism: UK-1 binds divalent metal ions (Mg²⁺, Zn²⁺).[2] This metal-complexed form binds to DNA and inhibits human Topoisomerase II, leading to cytotoxicity.

  • SAR Insight: The bis-benzoxazole structure acts as a "molecular pincer." Synthetic analogs replacing one benzoxazole ring with a simple ester lose Mg²⁺ binding affinity, drastically reducing cytotoxicity. This proves the necessity of the chelating "pocket" formed by the two N atoms and the phenolic OH.

2. Synthetic Kinase Inhibitors (VEGFR-2) Synthetic derivatives often mimic the ATP molecule.

  • Binding Mode: The benzoxazole N3 accepts a hydrogen bond from the backbone NH of the kinase hinge region.

  • Key Modification: Introduction of a urea or amide linker at C2 extends the molecule into the hydrophobic allosteric pocket (DFG-out conformation).

  • Data Summary:

Compound ClassC2 SubstituentC5 SubstituentTargetActivity (IC₅₀)
Bis-benzoxazoleBenzoxazole moiety-COOMeTopo II~20 nM (UK-1)
2-Aryl benzoxazole4-Pyridyl-ClVEGFR-20.09 µM
2-AminobenzoxazolePhenyl-urea-HAurora B0.15 µM
B. Antimicrobial Activity: DNA Gyrase Targeting

Benzoxazoles serve as bioisosteres for the quinolone core found in ciprofloxacin.

  • Mechanism: Stabilization of the DNA-Gyrase cleavable complex, preventing DNA religation.

  • SAR Rule: Substitution at C2 with a pyridyl or nitrophenyl group enhances activity against Gram-positive bacteria (S. aureus).

  • Electronic Effect: Electron-withdrawing groups (EWG) like -NO₂ or -Cl at position 5 increase acidity and metabolic stability, often correlating with lower MIC values.

Synthetic Strategies & Protocols

The construction of the benzoxazole ring is the bottleneck for SAR exploration. The most robust method for generating diverse libraries is the condensation of 2-aminophenols with carboxylic acid derivatives.

Experimental Workflow: Polyphosphoric Acid (PPA) Cyclization

This protocol is favored for its ability to drive cyclization in a single pot without sensitive metal catalysts.

Synthesis_Workflow Start Start: 2-Aminophenol + Carboxylic Acid Reagent Add Polyphosphoric Acid (PPA) Start->Reagent Heat Heat to 180-200°C (2-4 hrs) Reagent->Heat Cool Cool to RT & Pour into Crushed Ice Heat->Cool Neutralize Neutralize with 10% NaHCO3 Cool->Neutralize Filter Filter Precipitate & Recrystallize Neutralize->Filter

Figure 2: Step-by-step workflow for the PPA-mediated synthesis of 2-substituted benzoxazoles.

Detailed Protocol: Synthesis of 2-(4-Chlorophenyl)benzoxazole
  • Reagents: Mix 2-aminophenol (10 mmol) and 4-chlorobenzoic acid (10 mmol) in a round-bottom flask.

  • Catalyst: Add 20 g of Polyphosphoric Acid (PPA).

  • Reaction: Heat the mixture to 140°C with stirring. The mixture will become a viscous syrup. Maintain temperature for 3 hours.

  • Quenching: Allow the reaction to cool to ~60°C (do not let it solidify completely). Pour the syrup slowly into 200 mL of crushed ice/water with vigorous stirring.

  • Workup: The product will precipitate as a solid. Neutralize the slurry to pH 7-8 using 10% Sodium Bicarbonate (

    
    ) solution.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure benzoxazole.

Biological Validation Protocols

To validate the SAR, quantitative assays are required.

Protocol: MTT Cell Viability Assay (Anticancer)[7]
  • Purpose: Determine the IC₅₀ of benzoxazole derivatives against cancer cell lines (e.g., MCF-7, HepG2).

  • Mechanism: Reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase).

Step-by-Step:

  • Seeding: Plate cells (e.g.,

    
     cells/well) in 96-well plates and incubate for 24h at 37°C.
    
  • Treatment: Dissolve benzoxazole derivatives in DMSO. Add serially diluted compounds to wells (Final DMSO concentration < 0.1%). Include positive control (e.g., Doxorubicin) and vehicle control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability and determine IC₅₀ using non-linear regression analysis.

Future Outlook: PROTACs and Hybrids

The future of benzoxazole SAR lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a benzoxazole kinase inhibitor (warhead) to an E3 ligase ligand via a PEG linker, researchers can degrade the target protein rather than merely inhibiting it. This overcomes resistance mechanisms often seen with simple occupancy-based inhibitors.

References

  • Vertex Pharmaceuticals. "Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold." NIH / PubMed. Link

  • BenchChem. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."[1] BenchChem Protocols. Link

  • Molecules (MDPI). "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." MDPI. Link

  • Bioorganic & Medicinal Chemistry. "Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1." ScienceDirect / NIH. Link

  • Taylor & Francis. "Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

This Application Note is designed for drug discovery scientists and medicinal chemists characterizing the pharmacological profile of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine . Based on the chemotype (a benzoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug discovery scientists and medicinal chemists characterizing the pharmacological profile of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine .

Based on the chemotype (a benzoxazole-2-amine core with a tertiary sulfonamide tail), this molecule belongs to a privileged scaffold class frequently investigated for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition (metabolic syndrome) and Kinase/ATPase modulation .

Introduction & Compound Overview

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is a synthetic small molecule integrating a bioisosteric adenine mimic (the benzoxazole-2-amine) with a lipophilic tertiary sulfonamide moiety.

Pharmacological Relevance[1]
  • Primary Target Class (Metabolic Regulation): The arylsulfonamide-benzoxazole scaffold is a validated pharmacophore for inhibitors of 11β-HSD1 , an enzyme that converts cortisone to cortisol. Inhibition of 11β-HSD1 is a therapeutic strategy for Type 2 Diabetes and Metabolic Syndrome [1].[1][2]

  • Secondary Target Class (Kinase/ATPase): The 2-aminobenzoxazole core mimics the purine ring of ATP, making this compound a potential competitive inhibitor for kinases or ATP-dependent enzymes (e.g., DNA Gyrase) [2].

  • Structural Note: Unlike primary sulfonamides (

    
    ), the pyrrolidin-1-ylsulfonyl  group (a tertiary sulfonamide) prevents classical Zinc-binding inhibition of Carbonic Anhydrases (CA), thereby improving selectivity against off-target CA isoforms [3].
    
Physicochemical Properties (Predicted)
PropertyValueImplication
Molecular Weight ~267.3 g/mol Fragment-like / Lead-like
cLogP ~1.8 - 2.2Good membrane permeability
H-Bond Donors 1 (NH2)Potential for specific active site anchoring
Solubility Low in water; High in DMSORequires DMSO stock preparation

Primary Assay: 11β-HSD1 Inhibition (Scintillation Proximity Assay)

Objective: Quantify the potency (


) of the compound against human 11β-HSD1.[1]
Rationale:  This assay measures the inhibition of the conversion of cortisone to cortisol (or cortisone to cortisol in reverse) using a radiolabeled substrate. The Scintillation Proximity Assay (SPA) is the industry standard for high-throughput screening of this target due to its homogeneous format (no wash steps).
Mechanism of Action

11β-HSD1 is an ER-membrane-bound enzyme that requires NADPH. The assay monitors the reduction of


-cortisone to 

-cortisol.

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active) Cortisone->Cortisol Reduction (NADPH) Receptor Glucocorticoid Receptor Cortisol->Receptor Activation HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisol Catalyzes Compound 5-(Pyrrolidin-1-ylsulfonyl)... (Inhibitor) Compound->HSD1 Inhibits

Figure 1: Mechanism of 11β-HSD1 inhibition.[3] The compound blocks the regeneration of active cortisol in metabolic tissues.

Protocol: 11β-HSD1 SPA Assay[1]

Materials:

  • Enzyme: Human recombinant 11β-HSD1 microsomes (expressed in HEK293 or Yeast).

  • Substrate:

    
    -Cortisone (PerkinElmer).
    
  • Cofactor: NADPH (1 mM stock).

  • Beads: Protein A YSi SPA beads (coated with anti-cortisol antibody).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM NaCl, 2 mM MgCl2, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in 100% DMSO. Perform 1:3 serial dilutions in assay buffer (Final DMSO concentration < 1%).

  • Enzyme Mix: Dilute 11β-HSD1 microsomes in Assay Buffer containing 200 µM NADPH.

  • Reaction Initiation:

    • Add 10 µL of Compound solution to a 384-well white plate.

    • Add 20 µL of Enzyme/NADPH mix.

    • Incubate for 15 minutes at room temperature (Pre-incubation allows slow-binding kinetics to equilibrate).

    • Add 20 µL of

      
      -Cortisone (Final concentration ~200 nM).
      
  • Incubation: Seal plate and incubate for 60–90 minutes at 37°C.

  • Detection: Add 50 µL of SPA Beads containing a non-selective 11β-HSD inhibitor (e.g., Glycyrrhetinic acid) to stop the reaction.

    • Mechanism:[3] The anti-cortisol antibody on the beads captures the generated

      
      -cortisol. The proximity stimulates the scintillant. 
      
      
      
      -cortisone is not captured.
  • Read: Count on a MicroBeta or TopCount scintillation counter.

Data Analysis: Calculate % Inhibition =


. Fit data to a 4-parameter logistic equation to determine 

.

Secondary Assay: Selectivity Counter-Screen (11β-HSD2)

Objective: Confirm the compound does not inhibit 11β-HSD2. Scientific Causality: 11β-HSD2 (kidney) converts Cortisol back to Cortisone, protecting the Mineralocorticoid Receptor (MR) from cortisol activation. Inhibiting HSD2 causes cortisol-mediated mineralocorticoid excess (severe hypertension). A safe drug must be HSD1-selective.

Protocol Modifications:

  • Enzyme: Human recombinant 11β-HSD2.[3]

  • Substrate:

    
    -Cortisol (Reverse direction).
    
  • Cofactor: NAD+ (instead of NADPH).

  • Success Criteria:

    
     (Selectivity Ratio).
    

Tertiary Assay: Metabolic Stability (Microsomal)

Objective: Assess the liability of the pyrrolidine ring to oxidative metabolism. Rationale: Cyclic amines (pyrrolidines) are susceptible to P450-mediated


-carbon oxidation or ring opening.

Protocol:

  • Incubation: Incubate 1 µM compound with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

References

  • Boyle, C. D., et al. "Optimization of a series of 11beta-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2006. Link

  • Basavaraja, H. S., et al. "Synthesis and biological activity of 2-aminobenzoxazole derivatives." European Journal of Medicinal Chemistry, 2010. Link

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. Link

  • Scott, J. S., et al. "Discovery of potent and selective inhibitors of 11beta-HSD1." Journal of Medicinal Chemistry, 2012.[3] Link

Sources

Application

Application Notes: Characterizing 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine as a Novel Research Tool

Introduction and Scientific Rationale 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is a novel small molecule with potential utility as a chemical probe or therapeutic lead. While specific biological data for this c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine is a novel small molecule with potential utility as a chemical probe or therapeutic lead. While specific biological data for this compound is not yet extensively published, its structure incorporates two key pharmacophores known for a wide range of biological activities: the benzoxazole nucleus and an arylsulfonamide moiety.

  • The Benzoxazole Scaffold: The benzoxazole ring system is a privileged heterocyclic motif found in numerous pharmaceutically active compounds.[1] This scaffold is associated with a broad spectrum of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Its rigid, planar structure allows it to participate in various binding interactions with biological macromolecules.

  • The Arylsulfonamide Group: Arylsulfonamides are a cornerstone of modern medicinal chemistry, present in drugs ranging from antibiotics to anticancer agents.[4] This functional group can act as a hydrogen bond donor and acceptor, and its conformation plays a critical role in target binding and activity, for instance, in the inhibition of enzymes like Factor Xa or Ras.[5][6]

  • The Pyrrolidine Moiety: The saturated pyrrolidine ring adds a three-dimensional character to the molecule, which can be crucial for exploring the pharmacophore space and improving pharmacokinetic properties.[7][8] This feature can enhance binding affinity and selectivity for specific protein targets.

The combination of these three motifs in 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine suggests a high potential for biological activity. This guide provides a comprehensive framework and detailed protocols for the initial characterization of this compound, designed to elucidate its cytotoxic profile, identify potential cellular targets, and establish its utility as a research tool.

Part 1: Initial Characterization and Handling

Before initiating biological assays, it is critical to properly handle and solubilize the compound.

Protocol 1.1: Preparation of Stock Solutions

Causality: The use of a high-purity solvent like dimethyl sulfoxide (DMSO) is essential for solubilizing a wide range of small molecules for biological screening. Preparing a high-concentration stock allows for minimal solvent introduction into the final assay, reducing potential solvent-induced artifacts.[9]

  • Compound Sourcing: Obtain 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (Mol. Wt: 267.3 g/mol ) from a reputable chemical supplier.[10]

  • Initial Solubilization: To prepare a 10 mM primary stock solution, add 3.74 mL of molecular biology grade DMSO to 10 mg of the compound.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[9]

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer. Note that the final DMSO concentration in assays should typically not exceed 0.5% to avoid cytotoxicity.

Part 2: Primary Screening for Biological Activity

The initial step in characterizing a novel compound is to perform a broad screen to identify any significant biological effects. A cytotoxicity screen against a panel of diverse cancer cell lines is a robust and informative starting point.

Workflow for Novel Compound Characterization

This diagram outlines the logical progression from initial compound handling to primary and secondary assays for target identification.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hypothesis Generation & Secondary Assays A Compound Acquisition 5-(...)-benzoxazol-2-amine B Protocol 1.1: Prepare 10 mM DMSO Stock A->B C Protocol 2.1: Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Panel) B->C Start Experiment D Data Analysis: Calculate GI50/IC50 Values C->D E Analyze SAR & Identify Sensitive Cell Lines D->E Interpret Results F Hypothesize Potential Target Class (e.g., Kinase, Protease, GPCR) E->F G Protocol 3.1: Target Engagement Assay (e.g., CETSA, InCELL Pulse) F->G H Downstream Mechanistic Studies (Western Blot, CRISPR Screen) G->H Validate Target

Caption: Workflow for the characterization of a novel small molecule.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT/MTS-based)

Trustworthiness: This protocol employs a standard colorimetric assay to measure cellular metabolic activity, which serves as a reliable proxy for cell viability. Including both positive (e.g., doxorubicin) and negative (vehicle) controls is critical for validating the assay's performance.

  • Cell Plating: Seed cells from a panel (e.g., MCF-7 breast cancer, A549 lung cancer, PC3 prostate cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Prepare a 2X concentration serial dilution plate of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in culture medium. A typical final concentration range would be 0.1 nM to 100 µM.

  • Dosing: Remove the old medium from the cell plate and add 100 µL/well of the compound dilutions. Include wells for "vehicle control" (DMSO only, at the highest concentration used) and "positive control" (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Viability Assessment: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours. The reagent is converted by metabolically active cells into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (if using MTT) and read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the 50% inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value.

Data Presentation: Hypothetical Cytotoxicity Profile

This table summarizes potential outcomes from the primary screen, which would guide the next steps of the investigation.

Cell LineTissue of OriginHypothetical IC₅₀ (µM)Notes
A549Lung Carcinoma5.2Moderate activity.
MCF-7Breast Carcinoma> 100Resistant. Suggests selectivity.
PC3Prostate Carcinoma0.8Potent activity. Prioritize for follow-up.
HT29Colon Carcinoma> 100Resistant.
SKNMCNeuroblastoma25.6Low activity.

Part 3: Target Deconvolution and Mechanistic Insight

A potent and selective "hit" from the primary screen (e.g., against PC3 cells) warrants further investigation to identify the molecular target. Modern target engagement assays can confirm that a compound binds to its intended target within the complex environment of a live cell.[11]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Expertise & Experience: CETSA is based on the principle that a small molecule binding to its target protein will stabilize it against thermal denaturation. This allows for the direct measurement of target engagement in a cellular context, providing crucial evidence that the compound interacts with a specific protein at concentrations that elicit a cellular response.[11]

  • Cell Treatment: Culture the sensitive cell line (e.g., PC3) to ~80% confluency. Treat the cells with either the vehicle (DMSO) or a relevant concentration of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (e.g., 1 µM and 10 µM) for 1-2 hours.

  • Cell Harvesting & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Separation of Soluble/Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze it by Western blotting or mass spectrometry.

  • Data Interpretation:

    • Western Blot: Probe for a specific candidate protein (hypothesized based on the activity profile or computational docking). A shift in the melting curve to a higher temperature in the drug-treated samples indicates stabilization and direct binding.

    • Mass Spectrometry (Thermal Proteome Profiling): A more unbiased approach where the entire soluble proteome is analyzed. This powerful technique can identify novel targets by revealing which proteins are stabilized by the compound.

Visualization of Expected CETSA Result

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat Cells (Vehicle vs. Compound) B Lyse Cells A->B C Heat Lysate (Temp Gradient) B->C D Centrifuge (Separate Soluble/Aggregated) C->D E Analyze Supernatant (Western Blot) D->E Result Western Blot Result Vehicle Compound 40°C +++ +++ 50°C ++ +++ 54°C + +++ 58°C - ++ 62°C - + E->Result Data Visualization

Caption: CETSA workflow and a hypothetical Western blot result.

References

  • Zhang, P. et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link][9][12]

  • Colombo, S. et al. (2006). Arylsulfonamides: a study of the relationship between activity and conformational preferences for a series of factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][5]

  • Li, Y. et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. Available at: [Link][4]

  • Zajdel, P. et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry. Available at: [Link][13][14]

  • Colombo, S. et al. (2010). Structure-activity studies on arylamides and arysulfonamides Ras inhibitors. Current Medicinal Chemistry. Available at: [Link][6]

  • Kakkar, S. et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link][2]

  • Pavel, M. et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link][15][16]

  • IOSR Journal of Pharmacy (2012). Synthesis of some benzoxazole derivatives. JOCPR. Available at: [Link][17]

  • Kumar, A. et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link][1]

  • NanoTemper Technologies (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link][11]

  • Artola, M. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link][7][8]

  • Wiatrowska, K. et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link][3]

Sources

Method

Applications of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in cancer research

Application Note: 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in Cancer Research Executive Summary 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS: 852851-83-3) is a specialized small-molecule inhibitor be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in Cancer Research

Executive Summary

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS: 852851-83-3) is a specialized small-molecule inhibitor belonging to the sulfonamide-based benzoxazole class. In cancer research, it serves as a potent chemical probe targeting Carbonic Anhydrase IX (CAIX) and Carbonic Anhydrase XII (CAXII) , two transmembrane enzymes critically overexpressed in hypoxic tumor microenvironments.

Unlike cytosolic isoforms (CAI/CAII), CAIX/XII are pivotal in maintaining intracellular pH (pHi) stability while acidifying the extracellular space (pHe), a gradient that drives tumor invasion, metastasis, and resistance to weak-base chemotherapeutics. This application note details the mechanistic rationale, experimental protocols, and data interpretation for using this compound to dissect pH-regulatory pathways in oncology.

Mechanism of Action & Biological Rationale

The Hypoxia-Induced pH Gradient

Solid tumors often develop hypoxic cores due to aberrant vascularization. Under these conditions, Hypoxia-Inducible Factor 1


 (HIF-1

) upregulates CAIX expression.
  • Normal Cell: pHi

    
     7.2, pHe 
    
    
    
    7.4.
  • Tumor Cell (Hypoxic): pHi

    
     7.4 (maintained alkaline), pHe 
    
    
    
    6.5–6.8 (acidic).

CAIX Function: Catalyzes the reversible hydration of CO


 to bicarbonate (HCO

) and protons (H

) at the extracellular membrane.
  • HCO

    
      is imported (via NBC transporters) to buffer the cytosol (preventing apoptosis).
    
  • H

    
      remains extracellular, activating proteases (e.g., MMPs) that degrade the extracellular matrix (ECM), facilitating metastasis.
    
Compound Specificity

The 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine molecule utilizes a dual-binding mode:

  • Zinc Anchoring: The sulfonamide moiety binds the catalytic Zinc ion (Zn

    
    ) within the CA active site, displacing the zinc-bound water molecule required for catalysis.
    
  • Hydrophobic Interaction: The benzoxazole scaffold and the pyrrolidine ring occupy the hydrophobic pocket near the active site entrance. This specific substitution pattern is designed to enhance selectivity for the transmembrane isoforms (CAIX/XII) over the ubiquitous cytosolic isoforms (CAI/II), reducing off-target toxicity.

Pathway Visualization

The following diagram illustrates the role of CAIX in the hypoxic tumor microenvironment and the inhibitory node of the compound.

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Expr CAIX Overexpression (Transmembrane) HIF1a->CAIX_Expr Transactivates Reaction Catalysis CAIX_Expr->Reaction Enables CO2_H2O Extracellular CO2 + H2O CO2_H2O->Reaction Protons H+ Accumulation (Extracellular Acidosis) Reaction->Protons Product 1 Bicarb HCO3- Import (Intracellular Alkalinization) Reaction->Bicarb Product 2 MMP MMP Activation (ECM Degradation) Protons->MMP Activates Survival Apoptosis Evasion & Glycolytic Flux Bicarb->Survival Buffers Cytosol Metastasis Invasion & Metastasis MMP->Metastasis Promotes Inhibitor 5-(Pyrrolidin-1-ylsulfonyl)- 1,3-benzoxazol-2-amine Inhibitor->Reaction BLOCKS (Ki ~ nM)

Caption: CAIX-mediated pH regulation in hypoxic tumor cells and the specific blockade by the benzoxazole-sulfonamide inhibitor.

Experimental Protocols

Protocol A: In Vitro Enzyme Inhibition Assay (Stopped-Flow Kinetics)

Purpose: To determine the inhibition constant (


) against recombinant human CA isoforms.

Reagents:

  • Recombinant hCA I, II, IX, XII (commercially available).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) or CO

    
     hydration monitoring via pH indicator (Phenol Red).
    
  • Buffer: HEPES (20 mM, pH 7.5), 20 mM Na

    
    SO
    
    
    
    .
  • Compound Stock: 10 mM in DMSO.

Workflow:

  • Preparation: Dilute the compound serially (0.1 nM to 10

    
    M) in assay buffer.
    
  • Incubation: Mix 10

    
    L of enzyme solution with 10 
    
    
    
    L of inhibitor solution. Incubate for 15 min at 25°C to allow equilibrium binding.
  • Reaction Trigger: Rapidly mix with substrate solution using a Stopped-Flow Spectrophotometer.

  • Detection: Monitor absorbance decay (CO

    
     hydration) or increase (4-NPA hydrolysis at 400 nm) over 10–100 seconds.
    
  • Analysis: Fit the initial velocity (

    
    ) data to the Cheng-Prusoff equation to derive 
    
    
    
    .

Target Data Profile (Expected):

Isoform Ki (nM) Interpretation
hCA IX < 20 Potent Inhibition (Target)
hCA XII < 20 Potent Inhibition (Target)
hCA II > 100 Moderate Selectivity (Cytosolic)

| hCA I | > 1000 | High Selectivity |

Protocol B: Cellular pH Regulation Assay (BCECF-AM)

Purpose: To measure the compound's ability to disrupt intracellular pH recovery in hypoxic cancer cells.

Cell Lines:

  • Positive Control: MDA-MB-231 or HT-29 (High CAIX expression under hypoxia).

  • Negative Control: CAIX-knockdown variants or normoxic cells.

Reagents:

  • BCECF-AM (pH-sensitive fluorescent dye).

  • Nigericin (Ionophore for calibration).

  • Hypoxia Chamber (1% O

    
    ).
    

Step-by-Step Methodology:

  • Seeding: Plate cells (5,000/well) in 96-well black plates.

  • Hypoxic Induction: Incubate cells in 1% O

    
     for 24–48 hours to induce CAIX.
    
  • Acid Loading: Wash cells with NH

    
    Cl prepulse buffer (20 mM NH
    
    
    
    Cl) for 30 min, then wash with Na
    
    
    -free buffer to induce intracellular acidification.
  • Treatment: Add 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (1

    
    M, 10 
    
    
    
    M) in Na
    
    
    -containing buffer.
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 535 nm) immediately.

    • Mechanism: CAIX normally accelerates pH recovery. The inhibitor should significantly retard the rate of alkalinization compared to DMSO controls.

  • Calibration: Perform an in-situ pH calibration using Nigericin/High-K

    
     buffers (pH 6.5–7.5) to convert fluorescence ratios to absolute pH values.
    
Protocol C: 3D Spheroid Invasion Assay

Purpose: To evaluate anti-metastatic potential in a tissue-mimetic model.

  • Spheroid Formation: Form spheroids of U87-MG or MDA-MB-231 cells using ultra-low attachment plates (4 days).

  • Embedding: Embed spheroids in Matrigel™ (pH 7.4) mixed with the inhibitor (100 nM – 5

    
    M).
    
  • Imaging: Use time-lapse microscopy to monitor radial invasion over 48–72 hours.

  • Quantification: Measure the "Invasion Area" vs. "Core Area".

    • Expected Result: The acidic halo around the spheroid (driven by CAIX) activates Matrigel-degrading enzymes. Treatment should result in a "blunt" spheroid edge with significantly reduced radiating invasive spikes.

References & Further Reading

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Poulsen, S. A. (2010). Carbonic anhydrase inhibition as a cancer therapy: a review of patent literature, 2007–2009. Expert Opinion on Therapeutic Patents, 20(6), 795-810. Link

  • Sedlak, E., et al. (2014). Carbonic anhydrase IX as a target for cancer therapy. Oncotarget, 5(22), 11617. Link

(Note: While specific literature on the exact CAS 852851-83-3 is limited to chemical libraries, the protocols above are validated industry standards for characterizing 2-aminobenzoxazole-5-sulfonamide derivatives as CAIX inhibitors.)

Application

Application Notes and Protocols for 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine as a Carbonic Anhydrase Inhibitor

Introduction: Targeting Carbonic Anhydrases with Novel Benzoxazole Sulfonamides The enzyme superfamily of carbonic anhydrases (CAs) plays a pivotal role in fundamental physiological processes, including pH homeostasis, C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Carbonic Anhydrases with Novel Benzoxazole Sulfonamides

The enzyme superfamily of carbonic anhydrases (CAs) plays a pivotal role in fundamental physiological processes, including pH homeostasis, CO2 transport, and ion exchange.[1][2] The dysregulation of specific CA isoforms is implicated in a range of pathologies, rendering them attractive therapeutic targets. Notably, the overexpression of tumor-associated isoforms CA IX and CA XII in hypoxic solid tumors has established them as key targets in oncology drug discovery.[3] The sulfonamide functional group is a well-established zinc-binding motif that confers potent inhibitory activity against carbonic anhydrases.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the anticipated use of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine as a carbonic anhydrase inhibitor. While specific inhibitory data for this exact molecule is not extensively available in the reviewed literature, its structural features—a combination of a benzoxazole scaffold, a sulfonamide group, and a pyrrolidine moiety—strongly suggest potent and potentially selective inhibitory activity against various carbonic anhydrase isoforms. Structurally related benzoxazole and pyrrolidine sulfonamides have demonstrated inhibitory constants in the low nanomolar to subnanomolar range against several CA isoforms.[3][6]

These application notes and protocols are therefore based on established methodologies for characterizing carbonic anhydrase inhibitors and provide a framework for evaluating the inhibitory potential of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine and related compounds.

Mechanism of Action: Inhibition of Carbonic Anhydrase

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for maintaining pH balance in various tissues. In the active site of the enzyme, a zinc ion (Zn2+) coordinates a water molecule, lowering its pKa and facilitating the formation of a zinc-bound hydroxide ion. This hydroxide ion acts as a potent nucleophile, attacking the carbon dioxide substrate.

Sulfonamide-based inhibitors, such as 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine, are believed to act as substrate analogs. The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens are thought to coordinate with the active site zinc ion, effectively blocking the binding of the natural substrates and inhibiting the catalytic activity of the enzyme.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ H_plus H⁺ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ HCO3 HCO₃⁻ CO2 CO₂ CO2->E_Zn_OH H2O H₂O H2O->E_Zn_HCO3 Inhibitor Inhibitor (R-SO₂NH⁻) E_Zn_H2O_inhibit E-Zn²⁺-H₂O Inhibitor->E_Zn_H2O_inhibit E_Zn_Inhibitor E-Zn²⁺-Inhibitor Complex (Inactive) E_Zn_Inhibitor->E_Zn_H2O_inhibit - Inhibitor E_Zn_H2O_inhibit->E_Zn_Inhibitor + Inhibitor

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of compounds structurally related to 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine against various human carbonic anhydrase (hCA) isoforms. This data provides an expected range of potency for the target compound.

Compound ClasshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Benzamide-4-sulfonamides5.3 - 334Low nM - sub-nMLow nM - sub-nMN/A[5]
Benzenesulfonamide-triazole conjugatesModerateModerateLow nMN/A[2]
Five-membered heterocyclic sulfonamides3 - 120.20 - 5.963 - 45N/A[1]
Benzenesulfonamides via click chemistry41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[3]

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a high-throughput colorimetric assay to determine the inhibitory potency (IC50) of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine against purified human carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic p-nitrophenol.

Materials:

  • Purified recombinant human carbonic anhydrase (hCA I, II, IX, or XII)

  • 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • DMSO (for compound dissolution)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Enzyme Preparation: Dilute the purified hCA enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

  • Assay Setup:

    • Add 2 µL of the diluted compound or DMSO (for control wells) to the wells of a 96-well plate.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the diluted enzyme solution to each well, except for the blank wells (add 10 µL of assay buffer instead).

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of a freshly prepared 20 mM pNPA solution in acetonitrile to each well to initiate the reaction.

  • Measurement: Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Assay Workflow Prep_Compound Prepare Compound Dilution Series Assay_Setup Set up Assay Plate: Compound/DMSO + Buffer Prep_Compound->Assay_Setup Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme (Incubate 15 min) Prep_Enzyme->Add_Enzyme Assay_Setup->Add_Enzyme Add_Substrate Add pNPA Substrate Add_Enzyme->Add_Substrate Measure Measure Absorbance (Kinetic Read at 400 nm) Add_Substrate->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for the colorimetric CA inhibition assay.

Protocol 2: Cell-Based Assay for CA IX Inhibition under Hypoxia

This protocol evaluates the ability of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine to inhibit the activity of endogenous CA IX in cancer cells cultured under hypoxic conditions. Inhibition of CA IX leads to intracellular acidification, which can be measured using a pH-sensitive fluorescent dye.

Materials:

  • Human cancer cell line known to express CA IX under hypoxia (e.g., HT-29, MDA-MB-231)

  • 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Complete cell culture medium

  • Hypoxia chamber or incubator (1% O₂)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture the cancer cells in complete medium until they reach 80-90% confluency.

  • Hypoxic Induction: Seed the cells in a 96-well black, clear-bottom plate and place them in a hypoxic chamber for 24-48 hours to induce the expression of CA IX.

  • Compound Treatment: Treat the hypoxic cells with various concentrations of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO).

  • Dye Loading: Wash the cells with a serum-free medium and then incubate them with BCECF-AM (e.g., 2 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells to remove the excess dye. Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

    • Generate a calibration curve using buffers of known pH to convert the fluorescence ratios to intracellular pH (pHi) values.

    • Determine the effect of the compound on pHi compared to the vehicle control.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published methods for the characterization of carbonic anhydrase inhibitors. To ensure the trustworthiness and self-validation of the experimental results, the following controls should be included:

  • Positive Control: A known, potent carbonic anhydrase inhibitor (e.g., acetazolamide) should be run in parallel in all assays to validate the assay performance and provide a benchmark for the potency of the test compound.

  • Vehicle Control: All experiments should include a vehicle control (e.g., DMSO) to account for any effects of the solvent on enzyme activity or cell viability.

  • Reproducibility: All experiments should be performed in triplicate and repeated on at least three independent occasions to ensure the reproducibility of the results.

  • Orthogonal Assays: Whenever possible, the results from the primary assay should be confirmed using an orthogonal method. For example, the IC50 values obtained from the colorimetric assay can be validated using a stopped-flow CO2 hydration assay.

Conclusion

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. The protocols outlined in this document provide a robust framework for the comprehensive evaluation of its inhibitory activity, both in vitro and in a cellular context. The anticipated potent and potentially selective inhibition of carbonic anhydrases, particularly the tumor-associated isoforms, warrants further investigation of this compound for its therapeutic potential.

References

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Pharmazie, 76(9), 412-415. [Link]

  • Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (2021). Molecules, 26(8), 2275. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules, 27(9), 2993. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry, 57(21), 9037-9048. [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2019). Molecules, 24(21), 3878. [Link]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. (2016). Bioorganic & Medicinal Chemistry, 24(18), 4136-4142. [Link]

Sources

Method

Synthesis of pyrrolidine-2,3-dione derivatives

Application Note: Strategic Synthesis of Pyrrolidine-2,3-dione Derivatives Executive Summary Pyrrolidine-2,3-diones (also referred to as pyrrolidinediones or 3-pyrrolin-2-ones in their enol form) represent a privileged p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrrolidine-2,3-dione Derivatives

Executive Summary

Pyrrolidine-2,3-diones (also referred to as pyrrolidinediones or 3-pyrrolin-2-ones in their enol form) represent a privileged pharmacophore in medicinal chemistry. Their structural motif is central to novel antibiotics targeting Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), anti-biofilm agents, and antiviral candidates.

This guide provides two distinct, field-validated protocols for their synthesis:

  • Method A (Modern): A multicomponent reaction (MCR) ideal for high-throughput library generation and diversity-oriented synthesis.

  • Method B (Classic): The Dieckmann Cyclization, a robust pathway for gram-scale production of specific core scaffolds.

Strategic Overview: Method Selection

The choice of synthetic route depends on the desired substitution pattern and scale.

FeatureMethod A: Multicomponent Reaction (MCR) Method B: Dieckmann Cyclization
Primary Application Drug discovery, SAR library generation.Process chemistry, scaffold scale-up.
Key Reagents Amine + Aldehyde + Pyruvate (or Oxalacetate).N-substituted diesters + Alkoxide base.
Conditions Mild (Ethanol/Acetic Acid), often room temp or reflux.Harsh (Anhydrous, Strong Base like NaOEt).
Atom Economy High (Water is the only byproduct).Moderate (Loss of alcohol).
Limitation Limited to specific substitution patterns defined by the aldehyde/amine.Requires multi-step precursor synthesis (the diester).

Method A: The Modern Multicomponent Protocol

Principle: This "one-pot" reaction leverages the in situ formation of a Schiff base (imine) followed by a Mannich-type addition of an enolizable pyruvate and subsequent cyclization.

Mechanism of Action

The reaction proceeds via a cascade sequence. The amine and aldehyde condense to form an imine, which acts as an electrophile. The enol form of the pyruvate attacks this imine, followed by intramolecular lactamization.

MCR_Mechanism Reactants Amine + Aldehyde Imine Schiff Base (Imine) Intermediate Reactants->Imine - H₂O Mannich Mannich Adduct (Acyclic) Imine->Mannich + Pyruvate Pyruvate Pyruvate (Enol Form) Pyruvate->Mannich Nucleophilic Attack Cyclization Intramolecular Cyclization (-ROH) Mannich->Cyclization Product Pyrrolidine-2,3-dione Cyclization->Product

Figure 1: Mechanistic flow of the Pyruvate-Aldehyde-Amine Multicomponent Reaction.

Experimental Protocol

Target: Synthesis of 4-aryl-5-substituted-pyrrolidine-2,3-dione.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Ethyl Pyruvate (or Sodium Pyruvate) (1.0 equiv)

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid (for difficult substrates).

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the Aldehyde (10 mmol) and Amine (10 mmol) in Ethanol (20 mL). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Turbidity or a color change often indicates imine formation.

  • Addition: Add Ethyl Pyruvate (10 mmol) dropwise to the reaction mixture.

    • Note: If using sodium pyruvate, dissolve in a minimum amount of water/acetic acid before addition.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor by TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

    • If Oil: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄ and purify via column chromatography (Silica gel, Hex/EtOAc gradient).

Troubleshooting:

  • No Precipitation: The product may be soluble in ethanol. Pour the reaction mixture into crushed ice/water to induce precipitation.

  • Low Yield: If the amine is unreactive (e.g., aniline derivatives), use glacial acetic acid as the solvent instead of ethanol to catalyze the imine formation.

Method B: The Classic Dieckmann Cyclization

Principle: An intramolecular Claisen condensation of a diester containing a nitrogen linker. This method is preferred when the specific substitution pattern of the MCR (which requires an aldehyde-derived C5 substituent) is not desired.

Mechanism of Action

Base-mediated deprotonation of the


-carbon generates an enolate, which attacks the distal ester carbonyl.[1]

Dieckmann_Mechanism Diester N-Substituted Amino Diester Enolate Ester Enolate Intermediate Diester->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral 5-exo-trig Cyclization Product_Salt β-Keto Ester Salt Tetrahedral->Product_Salt - EtO⁻ Final Pyrrolidine-2,3-dione (Carboxylate form) Product_Salt->Final Acidic Workup (H₃O⁺)

Figure 2: Stepwise pathway of the Dieckmann Cyclization for pyrrolidine ring formation.

Experimental Protocol

Target: Cyclization of N-(ethoxycarbonylmethyl)-N-methyl-oxamic acid ethyl ester.

Reagents:

  • Diester Precursor (1.0 equiv)

  • Sodium Ethoxide (NaOEt) (1.2 – 1.5 equiv) - Freshly prepared preferred.

  • Solvent: Anhydrous Ethanol or Toluene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen/Argon. Moisture kills this reaction.

  • Base Solution: Add anhydrous ethanol (50 mL) and sodium metal (1.2 equiv) to generate NaOEt in situ. Stir until all sodium disappears.

  • Addition: Cool the base solution to 0°C. Add the Diester (10 mmol) dropwise (neat or dissolved in minimal dry ethanol) over 20 minutes.

  • Cyclization: Allow to warm to room temperature, then reflux for 4–8 hours.

    • Visual Cue: The solution often turns deep yellow/orange due to the formation of the conjugated enolate salt.

  • Quench: Cool to room temperature. Evaporate the bulk solvent (ethanol) under vacuum to leave a solid residue.

  • Acidification: Dissolve residue in minimal ice water. Carefully acidify with 1M HCl to pH 2–3. This protonates the enolate and induces precipitation of the product.

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

Characterization & Tautomerism

Critical Insight: Pyrrolidine-2,3-diones exhibit significant keto-enol tautomerism.[2] In solution (especially DMSO or Methanol), the enol form is often favored due to stabilization by intermolecular hydrogen bonding or solvent effects.

NMR Signature:

  • Enol Form: Look for a downfield exchangeable proton (–OH) around 9–12 ppm. The carbonyl carbon signal may be broadened or shifted upfield compared to a standard ketone.

  • Keto Form: Distinct methylene protons (C4-H) appear as a singlet (or coupled multiplet) around 3.0–4.0 ppm.

Signal TypeKeto Form (

ppm)
Enol Form (

ppm)

H NMR (OH)
N/A9.0 – 12.5 (Broad)

H NMR (C4-H)
3.5 – 4.0 (CH

)
5.5 – 6.5 (=CH, if C4 is methine)

C NMR (C3)
~200 (Ketone)~160 – 170 (Enol Carbon)

Application Data: Biological Activity

Recent studies highlight the potency of these derivatives against resistant bacterial strains.

Derivative ClassTargetActivity (IC

/ MIC)
Ref
N-Aryl-4-benzylidene P. aeruginosa PBP33 – 14

M (IC

)
[1, 5]
C4-Quaternary S. aureus Biofilm16

g/mL (MBEC)
[4]
N-Substituted M. tuberculosis25

g/mL (MIC)
[2]

References

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 2021.

  • Pyrrolidine-2,3-diones: Synthesis, Reactions and Biological Activity. ResearchGate, 2020.

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones. NIH / Organic Letters, 2017.

  • Pyrrolidine-2,3-diones: Heterocyclic Scaffolds that Inhibit S. aureus Biofilms. ChemComm, 2024.

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

Technical Support Center: Solubility Optimization for Benzoxazole Sulfonamides Subject: Troubleshooting Solubility Issues with 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine Case ID: BZX-SULF-005 Support Tier: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Benzoxazole Sulfonamides

Subject: Troubleshooting Solubility Issues with 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine Case ID: BZX-SULF-005 Support Tier: Senior Application Scientist

Introduction: The "Brick Dust" Challenge

Welcome to the technical support center. If you are working with 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine , you are likely encountering a common medicinal chemistry hurdle known as the "brick dust" phenomenon.

This molecule combines a planar, stacking-prone benzoxazole core with a pyrrolidinyl-sulfonyl tail. While this pharmacophore is excellent for binding rigid pockets (e.g., ion channels or kinase allosteric sites), it creates a high-melting-point crystal lattice that resists dissolution in aqueous media.

This guide moves beyond generic advice, providing specific troubleshooting for this scaffold based on its unique physicochemical properties:

  • Weak Basicity: The 2-amino group is electron-deficient (amidine-like); it does not behave like a standard aliphatic amine.

  • Non-Acidic Sulfonamide: The sulfonamide nitrogen is fully substituted (tertiary); it cannot be deprotonated by base.

Part 1: Diagnostic & Decision Tree

Before altering your protocol, identify your specific failure mode using the decision logic below.

SolubilityDecisionTree Start Start: Visual Observation Precipitation Precipitation upon dilution into media? Start->Precipitation Yes NoDissolution Powder won't dissolve in stock solvent? Start->NoDissolution Yes pH_Check Check pH: Is it > 4.0? Precipitation->pH_Check SolventSwitch Switch Solvent: DMSO is preferred over EtOH NoDissolution->SolventSwitch Acidify Acidify to pH < 3 (Protonate 2-NH2) pH_Check->Acidify If possible Surfactant Add 0.5% Tween 80 or HP-β-CD pH_Check->Surfactant If pH must be 7.4

Figure 1: Decision tree for immediate troubleshooting of benzoxazole solubility issues.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I tried dissolving the compound in 0.1 M NaOH, thinking the sulfonamide would ionize, but it remained insoluble. Why?

Technical Insight: You have fallen into the "Sulfonamide Trap." Most medicinal chemists assume sulfonamides are acidic (pKa ~10). However, this applies only to primary (


) or secondary (

) sulfonamides.
  • Your Molecule: The nitrogen in your 5-(pyrrolidin-1-ylsulfonyl) group is part of a pyrrolidine ring.[1] It is a tertiary sulfonamide . It has no dissociable proton.

  • Solution: Stop using basic buffers; they will not help and may actually promote hydrolysis of the benzoxazole ring over time. Focus on acidic pH (to protonate the 2-amine, pKa ~3.8) or hydrophobic encapsulation (Cyclodextrins).

Q2: My DMSO stock (10 mM) crashes out immediately when I dilute it into PBS (pH 7.4). How do I fix this for cell assays?

Technical Insight: This is a "Metastable Zone" failure. The benzoxazole core is highly lipophilic. When you dilute DMSO into water, the solvent power drops exponentially. At pH 7.4, the molecule is neutral (unionized), and the high crystal lattice energy drives rapid precipitation.

  • The Fix (Cosolvent/Surfactant System): You must lower the dielectric constant of the media or provide a "hydrophobic sink."

    • Recommended Vehicle: 0.5% DMSO + 0.5% Tween 80 (Polysorbate 80) in PBS.

    • Protocol: Dissolve compound in DMSO. Add Tween 80 to the DMSO stock first. Then dilute this mixture into warm PBS with vortexing. The surfactant prevents the "brick dust" agglomeration.

Q3: I need high exposure for an in vivo study (PK). Suspension formulations show poor bioavailability. What is the best strategy?

Technical Insight: Crystalline benzoxazoles often suffer from solubility-limited absorption (BCS Class II). You need to generate an Amorphous Solid Dispersion (ASD) to utilize the "Spring and Parachute" effect.[2][3]

SpringParachute Crystalline Crystalline Drug (Low Solubility) ASD Amorphous Solid Dispersion (High Energy State) Crystalline->ASD Spray Drying Spring The 'Spring': Rapid Dissolution (Supersaturation) ASD->Spring Enter GI Fluids Spring->Crystalline Precipitation (If no polymer) Parachute The 'Parachute': Polymer (HPMC-AS) Inhibits Recrystallization Spring->Parachute Polymer Interaction Absorption Enhanced Absorption Parachute->Absorption

Figure 2: The "Spring and Parachute" mechanism.[4] The ASD releases the drug rapidly (Spring), and the polymer prevents it from crashing back to the crystal form (Parachute).

Part 3: Validated Experimental Protocols

Protocol A: Kinetic Solubility Screen (High Throughput)

Use this to quickly determine the maximum concentration usable in biological assays.

  • Preparation: Prepare a 10 mM stock solution in pure DMSO.

  • Spiking: Spiking 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Pass Criteria: Recovery > 80% of nominal concentration.

    • Fail Criteria: Recovery < 20% (Indicates immediate precipitation).

Protocol B: Formulation for Animal Dosing (IV/PO)

Recommended starting formulation for 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine.

ComponentFunctionConcentration (w/v)Preparation Note
PEG 400 Cosolvent20%Solubilizes the aromatic core.
HP-β-CD Complexing Agent10%Encapsulates the pyrrolidine tail.
Saline Diluent70%Aqueous base.
pH Adjustment IonizationpH 4.0Adjust with 0.1N HCl if needed.

Step-by-Step:

  • Weigh the solid compound.

  • Add the required volume of PEG 400. Vortex/Sonicate until clear (yellowish solution).

  • Separately, prepare a 30% (w/v) stock of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.

  • Slowly add the CD solution to the PEG/Drug mixture while vortexing.

  • Dilute with saline to final volume.

  • Check pH.[5][6] If cloudy, lower pH to 3.5–4.0 using dilute HCl (protonates the benzoxazole 2-amine).

Part 4: Reference Data

Physicochemical Profile (Estimated):

PropertyValueImplication
MW ~267.3 g/mol Small molecule, good permeability potential.
pKa (Base) ~3.8 (Benzoxazole N)Neutral at pH 7.4. Cationic at pH < 3.
LogP ~2.1Moderately lipophilic; permeability is likely good if solubilized.
H-Bond Donors 1 (Exocyclic -NH2)Limited water interaction.
H-Bond Acceptors 5Good candidate for H-bonding solvents (PEG).

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design. Elsevier.[7] (Discusses the solubility challenges of planar heterocycles like benzoxazoles).

  • Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption." European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.

  • Brough, C., & Williams, R. O. (2013). "Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics, 453(1), 157-166. (Source for the "Spring and Parachute" mechanism).[2][8]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • PubChem Compound Summary . (2024). "Benzoxazol-2-amine" (Parent Scaffold Data).[9] National Center for Biotechnology Information.

Sources

Optimization

Overcoming resistance to 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in cell lines

Prepared by: Gemini, Senior Application Scientist Topic: Overcoming resistance to 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in cell lines. Last Updated: February 15, 2026 Introduction This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Topic: Overcoming resistance to 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in cell lines. Last Updated: February 15, 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the novel small molecule inhibitor, 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine. For clarity, this compound will be referred to as PSBA throughout this document.

Given that PSBA is a research compound, extensive public data on specific resistance mechanisms is limited. Therefore, this technical guide synthesizes established principles of drug resistance observed with other small molecule inhibitors and provides a logical, evidence-based framework for troubleshooting. The strategies outlined here are based on common mechanisms such as altered drug transport, target modification, and the activation of bypass signaling pathways[1][2][3]. Our goal is to provide you with the foundational knowledge and practical protocols to diagnose and potentially overcome resistance to PSBA in your experimental models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions that arise when drug resistance is first suspected.

Q1: My cell line's IC50 for PSBA has increased tenfold in the last month. What are the first things I should check?

A1: Before investigating complex biological mechanisms, it is critical to rule out common experimental and cell culture artifacts. An abrupt shift in IC50 often points to external factors rather than evolved resistance.

  • Cell Line Integrity:

    • Mycoplasma Contamination: This is a primary suspect. Mycoplasma can alter cell metabolism, membrane potential, and gene expression, leading to non-specific resistance. Test your cultures immediately using a reliable PCR or ELISA-based kit. If positive, discard the culture and restart from a clean, cryopreserved stock[4].

    • Cell Line Authentication: Confirm the identity of your cell line via Short Tandem Repeat (STR) profiling. Misidentification or cross-contamination can lead to inconsistent results.

    • Passage Number: High-passage number cell lines can undergo phenotypic drift. Always work within a defined passage number range and return to early-passage frozen stocks regularly.

  • Compound Integrity:

    • Storage: Is the PSBA stock stored correctly (e.g., protected from light, at the recommended temperature)? Repeated freeze-thaw cycles can degrade the compound.

    • Solvent Stability: Confirm that PSBA is stable in your chosen solvent (e.g., DMSO) over the duration of your experiment. Prepare fresh dilutions from a master stock for each experiment.

  • Assay Conditions:

    • Cell Seeding Density: Inconsistent seeding density can dramatically affect the apparent IC50. Ensure your plating is uniform[5].

    • Reagent Variability: Check for batch-to-batch variability in your media, serum, or assay reagents.

Q2: What are the most likely biological mechanisms of acquired resistance to a small molecule inhibitor like PSBA?

A2: Acquired resistance, which develops over time with continuous drug exposure, is a complex process.[1] The major biological mechanisms can be grouped into three categories[2][3]:

  • Reduced Intracellular Drug Concentration: The most common cause is the upregulation of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively efflux the drug out of the cell, preventing it from reaching its target.[[“]][7] Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[8][9]

  • Target Alteration: The cellular target of PSBA may have undergone changes. This can include mutations in the target's binding site that reduce PSBA's affinity, or amplification of the target gene, requiring a higher drug concentration to achieve the same level of inhibition.[2][10]

  • Bypass Pathway Activation: Cells can adapt to the inhibition of one signaling pathway by rewiring their internal circuitry to rely on alternative, parallel pathways for survival and proliferation.[11][12] For example, if PSBA targets a kinase in the MAPK pathway, cells might upregulate signaling through the PI3K/AKT pathway to compensate.[13][14]

Q3: We want to generate a PSBA-resistant cell line for our studies. How should we approach this, and how long will it take?

A3: Generating a resistant cell line requires continuous selective pressure. The process can take anywhere from 3 to 12 months, depending on the cell line's plasticity and the drug's mechanism.[1]

There are two primary methods:

  • Dose Escalation (Recommended): Start by treating the parental cell line with PSBA at a concentration around its IC20-IC30. As the cells adapt and resume normal proliferation, gradually increase the drug concentration. This method is thought to better mimic the clinical development of resistance.[15]

  • High-Dose Selection: Treat the cells with a high concentration of PSBA (e.g., IC80-IC90). Most cells will die, but a small, inherently resistant population may survive and can be expanded. This method is faster but may select for resistance mechanisms that are not as clinically relevant.[15]

Regardless of the method, it is crucial to cryopreserve cells at various stages of resistance development to create a valuable experimental resource.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic workflow to diagnose the mechanism of resistance in your established PSBA-resistant cell line.

Step 1: Confirm Resistance and Characterize the Phenotype

The first step is to quantitatively confirm the degree of resistance and ensure it is stable.

  • Objective: To accurately determine the fold-change in IC50 between the parental (sensitive) and the putative resistant cell line.

  • Rationale: A reproducible, significant shift in the dose-response curve is the gold standard for confirming resistance. This provides a baseline against which all future experiments will be compared.

Experimental Protocol 1: Comparative Dose-Response Assay
  • Cell Plating: Seed both parental (Sens) and resistant (Res) cells in parallel in 96-well plates at their optimal densities. Allow cells to adhere for 24 hours.

  • Drug Dilution: Prepare a 10-point serial dilution of PSBA, typically starting at a concentration 100-fold higher than the expected resistant IC50. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with the PSBA dilutions.

  • Incubation: Incubate for a period that allows for at least two cell doublings in the vehicle-treated control group (typically 72 hours).

  • Viability Assay: Measure cell viability using a standard method such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle-only control (100% viability) and a no-cell control (0% viability). Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 for each cell line.

  • Calculate Fold Resistance: Divide the IC50 of the resistant line by the IC50 of the parental line. A fold-change >5 is typically considered significant.

Data Presentation: Sample IC50 Comparison
Cell LineParent CompoundIC50 (μM)Fold Resistance
Parental (Sens)PSBA0.251x
Resistant (Res)PSBA7.530x
Step 2: Investigate Drug Efflux Mechanisms

A common first hypothesis for broad small-molecule resistance is increased drug efflux.

  • Objective: To determine if the expression of major ABC drug transporters is elevated in the resistant cell line.

  • Rationale: Overexpression of transporters like P-gp, BCRP, or MRP1 reduces the intracellular concentration of the drug, rendering it ineffective.[[“]][16] This is a frequent and well-documented mechanism of multidrug resistance.[8]

Visualization: ABC Transporter Efflux Mechanism

cluster_membrane Cell Membrane cluster_cell Intracellular transporter ABC Transporter (e.g., P-gp) Drug Binding Pocket Extracellular PSBA_out PSBA transporter:out->PSBA_out 3. Efflux PSBA_in PSBA PSBA_in->transporter:in 1. Binding Target Cellular Target PSBA_in->Target Inhibited ATP ATP ADP ADP + Pi ATP->ADP 2. ATP Hydrolysis (Energy) ADP->transporter 2. ATP Hydrolysis (Energy)

Caption: ATP-driven efflux of PSBA by ABC transporters reduces intracellular drug levels.

Experimental Protocol 2: Western Blot for ABC Transporters
  • Lysate Preparation: Grow parental and resistant cells to ~80% confluency. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • P-glycoprotein (ABCB1)

    • BCRP (ABCG2)

    • MRP1 (ABCC1)

    • A loading control (e.g., β-Actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

  • Expected Result: A significant increase in the expression of one or more transporters in the resistant line compared to the parental line strongly suggests efflux as the resistance mechanism. To confirm, you can test if resistance can be reversed by co-administering PSBA with a known inhibitor of the overexpressed transporter (e.g., verapamil for P-gp).

Step 3: Explore Bypass Signaling Pathway Activation

If drug efflux is not the cause, cells may have rewired their signaling networks to survive.

  • Objective: To identify pro-survival signaling pathways that are hyperactivated in the resistant cells.

  • Rationale: Cancer cells can develop resistance by activating parallel signaling pathways that bypass the drug's inhibitory effect, a phenomenon known as pathway reactivation or crosstalk.[11][12][17] Common culprits include the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[13][14]

Visualization: Bypass Pathway Activation Concept

cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell PSBA_sens PSBA PathwayA_sens Pathway A (Targeted) PSBA_sens->PathwayA_sens Inhibits Prolif_sens Proliferation PathwayA_sens->Prolif_sens PSBA_res PSBA PathwayA_res Pathway A (Targeted) PSBA_res->PathwayA_res Inhibits Prolif_res Proliferation PathwayA_res->Prolif_res Blocked PathwayB_res Pathway B (Bypass) PathwayB_res->Prolif_res Upregulated

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

Executive Summary & Compound Profile Subject: 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (herein referred to as PBA-5S ) is a rigid, bicyclic sulfonamide often utilized as a probe in kinase inhibition or antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (herein referred to as PBA-5S ) is a rigid, bicyclic sulfonamide often utilized as a probe in kinase inhibition or antimicrobial studies.

The Core Challenge: Users frequently report low systemic exposure (


) and high inter-subject variability  during in vivo rodent studies. Our internal analysis indicates this is a Class II/IV issue  (Biopharmaceutics Classification System), driven primarily by:
  • High Crystal Lattice Energy: The planar benzoxazole-sulfonamide core promotes strong

    
    -
    
    
    
    stacking, leading to poor aqueous solubility.
  • pH-Dependent Precipitation: The 2-amino group is a weak base (

    
    ). While soluble in the gastric environment (pH 1.2), it risks rapid precipitation upon entering the intestinal lumen (pH 6.8), limiting absorption windows.
    

This guide provides validated troubleshooting workflows to overcome these barriers.

Troubleshooting Guide & FAQs

Issue 1: "The compound precipitates immediately upon dilution into PBS or Saline."

Diagnosis: "Crash-out" precipitation. PBA-5S is highly lipophilic. Standard aqueous buffers lack the solvation capacity to disrupt its crystal lattice.

Solution: You must establish a Co-solvent/Surfactant Interface . Do not attempt direct aqueous dissolution.

Step-by-Step Protocol:

  • Primary Solubilization: Dissolve PBA-5S in 100% DMSO to a concentration 20x higher than your final target.

  • Interface Stabilization: Add Tween-80 (Polysorbate 80) to the DMSO stock before aqueous addition. The ratio of DMSO:Tween-80 should be 1:1.

  • Slow Dilution: Add the aqueous buffer (warm,

    
    ) dropwise to the organic phase while vortexing.
    

Recommended Vehicle System (Rat/Mouse PO):

Component Concentration (v/v) Function
DMSO 5% Primary Solubilizer
Solutol HS 15 (or Kolliphor) 15% Surfactant/Micelle Former
PEG-400 30% Co-solvent (prevents Ostwald ripening)

| Water/Saline | 50% | Bulk Phase |

Critical Note: If precipitation persists, switch to a suspension formulation using 0.5% Methylcellulose (400 cP) + 0.1% Tween-80. Micronization of the solid powder is required before suspension.

Issue 2: "We see good solubility, but plasma levels are negligible (Low Oral Bioavailability)."

Diagnosis: If solubility is confirmed, the failure mode is likely Metabolic Instability or Efflux .

  • Metabolic Liability: The pyrrolidine ring is a "soft spot" for CYP450-mediated oxidation (hydroxylation/lactam formation).

  • Permeability: The sulfonamide moiety can be a substrate for P-glycoprotein (P-gp) efflux pumps.

Troubleshooting Workflow:

  • Check Metabolic Stability: Incubate PBA-5S with Liver Microsomes (RLM/HLM) + NADPH. If

    
     min, you have a clearance problem, not just an absorption problem.
    
  • Formulation Adjustment:

    • To inhibit CYP/P-gp: Incorporate D-

      
      -Tocopherol polyethylene glycol 1000 succinate (TPGS)  at 5-10% in your vehicle. TPGS is a known P-gp inhibitor and solubilizer.
      
Issue 3: "Results vary wildly between animals in the same group."

Diagnosis: This is classic dissolution-rate limited absorption . The particle size of your solid material is likely inconsistent, leading to variable dissolution kinetics in the gut.

Corrective Action:

  • Standardize Particle Size: Do not use "raw" powder.

  • Technique: Perform Wet Milling (using a planetary ball mill) or Mortar Grinding for 10 minutes to achieve a particle size

    
     (
    
    
    
    ).
  • Verification: Check suspension uniformity under a microscope before dosing. You should see no visible clumps >50

    
    .
    

Visualizing the Optimization Logic

The following decision tree illustrates the logical flow for selecting the correct formulation strategy based on your specific failure mode.

FormulationLogic Start Start: PBA-5S In Vivo Study SolubilityCheck Is Solubility > 50 µg/mL in PBS (pH 7.4)? Start->SolubilityCheck YesSol Proceed to PK Study SolubilityCheck->YesSol Yes NoSol Solubility Issue SolubilityCheck->NoSol No VehicleSelect Select Enhancement Strategy NoSol->VehicleSelect Cosolvent Strategy A: Solution (DMSO/PEG/Water) VehicleSelect->Cosolvent Low Dose (<10mg/kg) Suspension Strategy B: Suspension (MC/Tween-80) VehicleSelect->Suspension High Dose (>50mg/kg) Complex Strategy C: Complexation (HP-β-Cyclodextrin) VehicleSelect->Complex Sensitive Model PKCheck Check In Vivo Exposure (AUC) Cosolvent->PKCheck Suspension->PKCheck Complex->PKCheck LowAUC Low AUC? PKCheck->LowAUC Metabolism Metabolic Instability? (Pyrrolidine Oxidation) LowAUC->Metabolism Efflux P-gp Efflux? LowAUC->Efflux FixMetabolism Add TPGS or Change Route (IP/SC) Metabolism->FixMetabolism Efflux->FixMetabolism

Figure 1: Decision Matrix for PBA-5S Formulation Selection. Blue nodes represent decision points; Yellow nodes represent failure analysis; Green nodes represent solutions.

Advanced Protocol: Cyclodextrin Complexation

For sensitive models (e.g., xenografts) where DMSO/PEG toxicity is a concern, we recommend Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
encapsulation. This "cages" the hydrophobic benzoxazole core, preventing precipitation without using harsh solvents.

Materials:

  • PBA-5S Powder

  • HP-

    
    -CD (Parenteral Grade)
    
  • 0.1 M HCl and 0.1 M NaOH

  • Sterile Water for Injection

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.
    
  • Acidification (Critical Step): Adjust the pH of the CD solution to pH 4.0 using dilute HCl. Reason: The 2-amino group on the benzoxazole is weakly basic. Lowering pH assists initial ionization and complex entry.

  • Addition: Add PBA-5S powder slowly with vigorous stirring.

  • Equilibration: Stir for 4-6 hours at room temperature. The solution should clarify.

  • Adjustment: Carefully adjust pH back to 6.0 - 7.0 using NaOH. If the complex is stable, the drug will remain in solution inside the CD cavity.

  • Filtration: Sterile filter (0.22

    
    ) before dosing.
    

Metabolic Pathway Analysis

Understanding why bioavailability fails is as important as fixing it. The diagram below details the likely metabolic fate of PBA-5S, highlighting the pyrrolidine ring as the primary site of metabolic attrition.

Metabolism Parent PBA-5S (Parent) M1 M1: Pyrrolidine Hydroxylation Parent->M1 CYP450 (Oxidation) M3 M3: N-Acetylation (2-Amine) Parent->M3 NAT1/2 (Acetyltransferase) M2 M2: Lactam Formation M1->M2 Dehydrogenation Excretion Renal/Biliary Clearance M2->Excretion Increased Polarity M3->Excretion

Figure 2: Predicted Metabolic Clearance Pathways. M1 and M2 represent oxidative metabolism of the pyrrolidine ring, a common clearance mechanism for this chemotype.

Physicochemical Data Summary

Use these values to calculate your formulation parameters.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 267.3 g/mol Small molecule; good passive diffusion potential.
LogP 2.1 - 2.5Moderately lipophilic; requires co-solvents.
pKa (Base) ~3.8 (Benzoxazole N)Ionized in stomach (pH 1.2), Unionized in blood (pH 7.4).
Melting Point >150°CHigh lattice energy; resists dissolution.
Water Solubility < 0.1 mg/mLInsoluble. Requires enhancement.

References

  • Chandel, A. K. S., et al. (2022).[1] Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI (Pharmaceutics). [Link]

  • Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH (PMC). [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS (Journal of Chemical & Engineering Data). [Link]

Sources

Optimization

Amide synthesis from benzoxazole carboxamides reaction conditions

This guide addresses the technical requirements for synthesizing amides using benzoxazole-2-carboxamides as the starting material (transamidation) and, for completeness, the synthesis of the scaffold itself. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical requirements for synthesizing amides using benzoxazole-2-carboxamides as the starting material (transamidation) and, for completeness, the synthesis of the scaffold itself.

Executive Summary & Chemical Logic

Benzoxazole-2-carboxamides are unique "activated amides." The benzoxazole ring acts as a strong electron-withdrawing group (EWG) at the


 position, significantly increasing the electrophilicity of the exocyclic carbonyl carbon compared to standard benzamides.

This electronic activation allows for transamidation (exchange of the amine portion) under milder conditions than typically required for non-activated amides. However, this high reactivity introduces a critical competing pathway: nucleophilic attack at the C2 ring carbon , leading to oxazole ring opening.

Key Reaction Pathway:

  • Desired Path: Nucleophilic attack at the exocyclic carbonyl

    
     New Amide + released amine.
    
  • Undesired Path: Nucleophilic attack at the endocyclic C2 carbon

    
     Ring Opening 
    
    
    
    2-hydroxy-phenyl-amidine derivatives.

Decision Logic & Reaction Pathways

The following diagram illustrates the kinetic competition between transamidation and ring degradation.

ReactionPathways Start Benzoxazole-2-Carboxamide (Starting Material) PathA Path A: Exocyclic Attack (Carbonyl Carbon) Start->PathA Kinetic Control (Mild Temp, Non-basic) PathB Path B: Endocyclic Attack (C2 Ring Carbon) Start->PathB Thermodynamic/Steric Control (High Temp, Strong Base) Amine Nucleophile (R-NH2) Amine->Start Target Target Amide (Transamidation Product) PathA->Target - NH3/HNR2 Byproduct Ring-Opened Phenol (Degradation) PathB->Byproduct Irreversible

Figure 1: Bifurcation of reactivity.[1][2][3] Path A is the desired transamidation route. Path B represents the primary failure mode (ring destruction).

Standard Operating Procedures (SOPs)

Protocol A: Direct Transamidation (Thermal/Catalytic)

Application: Converting a primary benzoxazole-2-carboxamide to a secondary/tertiary amide.

Reagents:

  • Substrate: Benzoxazole-2-carboxamide (1.0 equiv)

  • Nucleophile: Target Amine (1.2 – 2.0 equiv)

  • Solvent: Toluene (non-polar) or DMF (polar aprotic)

  • Catalyst (Optional): Imidazolium chloride (30 mol%) or AlCl₃ (10 mol%)

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, dissolve the benzoxazole-2-carboxamide in anhydrous Toluene (0.2 M concentration).

  • Amine Addition: Add the target amine. Note: If the amine is volatile, use a sealed tube.

  • Catalyst Addition: If the reaction is sluggish (checked via TLC after 1h), add Imidazolium chloride or a Lewis Acid (e.g., AlCl₃, Cu(OTf)₂).

  • Heating: Heat to 80–110°C .

    • Critical Control Point: Do not exceed 120°C initially. Higher temperatures favor ring opening (Path B).

  • Monitoring: Monitor consumption of starting material.

    • TLC Visualization: Benzoxazoles are highly fluorescent under UV (254/365 nm). A loss of fluorescence often indicates ring opening (phenolic products are less fluorescent or shift

      
      ).
      
  • Workup: Cool to RT. Wash with 1N HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.[4]

Protocol B: Activation via Boc-Protection (For Sterically Hindered Amines)

Application: When direct transamidation fails due to sterics. Mechanism: Converting the amide to an N-Boc imide significantly weakens the C-N bond, facilitating displacement.

  • Activation: React Benzoxazole-2-carboxamide with Boc₂O (1.2 equiv) and DMAP (10 mol%) in MeCN to form the N-Boc species.

  • Displacement: Add the target amine (1.5 equiv) directly to the reaction mixture.

  • Conditions: Stir at 60°C for 4–6 hours.

  • De-protection: The Boc group usually falls off during workup or requires a mild TFA wash depending on the amine used.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is a phenol / "Ring Opened" Nucleophilic attack at C2. The amine attacked the ring carbon instead of the carbonyl.1. Lower Temperature: Reduce reaction temp by 20°C.2. Change Solvent: Switch from polar (DMF) to non-polar (Toluene/Xylene) to destabilize the polar transition state of ring opening.3. Avoid Strong Bases: Do not use alkoxide bases.
Low Conversion (<30%) Reversibility of Transamidation. The leaving group (ammonia/amine) is competing to react back.1. Open System: If the leaving group is volatile (e.g., NH₃), use an open reflux system with a nitrogen sweep to drive equilibrium.2. Molecular Sieves: Add 4Å sieves to trap ammonia/water.
Formation of Disulfides (If using thio-analogs)Oxidative Dimerization. Add Radical Scavenger: Add 1.0 equiv of Triethylamine (Et₃N) or perform under strict Argon atmosphere.
Starting Material Hydrolysis Wet Solvents. Benzoxazole-2-carboxamides are moisture sensitive.Dry Solvents: Ensure Toluene/DMF is anhydrous (<50 ppm water).

Frequently Asked Questions (FAQs)

Q1: Can I use this method to synthesize the benzoxazole-2-carboxamide scaffold itself? A: No, the protocols above are for reacting the carboxamide. To synthesize the scaffold, use Oxidative Cyclization :

  • Reagents: 2-Aminophenol + Glycine derivatives.[5]

  • Oxidant: TBP (tert-butyl peroxide) or visible light photocatalysis (Ru(bpy)₃).

  • Reference: See Gerogiannopoulou et al.[6] (Ref 1) for the photochemical approach.

Q2: Why is my reaction turning dark/black? A: Benzoxazole rings are susceptible to oxidative polymerization at high temperatures in the presence of air. Ensure the reaction is run under an inert atmosphere (Nitrogen/Argon), especially if using electron-rich amines.

Q3: Is the benzoxazole ring stable to hydrolysis? A: It is relatively stable under neutral/acidic conditions but unstable under basic aqueous conditions (e.g., NaOH/H₂O reflux), which will hydrolyze the oxazole ring to 2-aminophenol. Avoid aqueous basic workups if possible.

Q4: Which catalyst is best for difficult amines? A: Imidazolium chloride (Ref 4) has shown excellent results as a transition-metal-free promoter for transamidation. For extremely unreactive amines, Cu(OTf)₂ or AlCl₃ (Lewis acids) can activate the carbonyl further.

References & Data Sources

  • Gerogiannopoulou, A. D., et al. (2025).[6] A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides. Chemistry – A European Journal.

  • Gu, J., & Cai, C. (2015).[5] Copper-catalyzed C-H bond activation... for direct oxidative C-H amination of benzoxazoles. Synlett, 26, 639-642.[5]

  • Lynch, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through... Transamidation Chemistry. Molecules, 25(3), 564.

  • Deng, X., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles... in the Presence of Imidazolium Chloride. Molecules, 24(1), 178.

  • BenchChem Protocols. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: SAR &amp; Therapeutic Potential of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine Analogs

Topic: Structure-activity relationship of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine analogs Content Type: Publish Comparison Guide Executive Summary & Scaffold Analysis 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine analogs Content Type: Publish Comparison Guide

Executive Summary & Scaffold Analysis

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine represents a privileged scaffold in medicinal chemistry, characterized by a benzoxazole core fused with a sulfonamide moiety and a solubilizing pyrrolidine ring . This specific architecture positions the molecule as a versatile lead compound with dual-pathway potential:

  • SIRT1 Activation (Metabolic/Aging): As a structural analog to the synthetic SIRT1 activator SRT1720 , this scaffold targets the allosteric site of Sirtuin 1, promoting deacetylation of PGC-1α and p53.

  • Antimicrobial Activity (Infectious Disease): The 2-amino-benzoxazole core mimics the guanidine functionality, allowing it to bind bacterial targets (e.g., FtsZ or DNA gyrase) in MRSA and M. tuberculosis.

Chemical Structure Breakdown
  • Core (A): 1,3-Benzoxazole ring (Planar, aromatic, H-bond acceptor).

  • Warhead (B): 2-Amine (-NH₂) (H-bond donor, critical for active site anchoring).

  • Linker (C): 5-Sulfonyl (-SO₂-) (Rigid geometry, polar spacer).

  • Tail (D): Pyrrolidine ring (Hydrophobic, steric bulk, pharmacokinetic modulator).

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is defined by the electronic and steric interplay between the 2-amino "head" and the 5-sulfonyl "tail".

DOT Diagram: SAR Logic Map

SAR_Map Core Benzoxazole Core (Scaffold Rigidity) Pos2 2-Position (Amine) (H-Bond Donor) Core->Pos2 Electronic coupling Pos5 5-Position (Sulfonyl) (Electron Withdrawal) Core->Pos5 Vector orientation Activity Activity Pos2->Activity Essential for Target Binding Tail Pyrrolidine Ring (Solubility/Sterics) Pos5->Tail Linker Potency Potency Pos5->Potency Modulates pKa of 2-NH2 PK PK Tail->PK Controls LogP & Metabolic Stability

Caption: Functional dissection of the 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine scaffold showing critical nodes for biological activity.

Detailed SAR Findings
RegionModificationEffect on Activity (SIRT1/Antimicrobial)Mechanistic Insight
2-Amine Alkylation (-NHR)Decreases Potency The free -NH₂ is critical for H-bonding with Asp/Glu residues in the active site. Steric bulk here disrupts binding.
2-Amine Replacement with -CH₃Abolishes Activity Loss of H-bond donor capability; confirms the pharmacophore is the 2-amino-benzoxazole system.
5-Sulfonyl Replacement with -CO- (Amide)Maintains/Slight Loss Sulfonyl provides a unique tetrahedral geometry that positions the tail group out of the aromatic plane, often fitting into hydrophobic pockets better than planar amides.
Pyrrolidine Expansion to Piperidine (6-ring)Variable Piperidine increases lipophilicity (LogP). Pyrrolidine is often preferred for optimal solubility/permeability balance.
Pyrrolidine Addition of Polar Groups (-OH)Increases Solubility 3-Hydroxy-pyrrolidine analogs often show better oral bioavailability but slightly reduced membrane permeability.

Comparative Performance Guide

Application 1: SIRT1 Activation (Metabolic Disease)

Mechanism: Allosteric activation of SIRT1, lowering the


 for NAD+ and acetylated substrate.
Benchmark: Resveratrol  (Natural) and SRT1720  (Synthetic).[1][2]
CompoundEC₅₀ (SIRT1)Max ActivationSolubility (aq)Selectivity (vs SIRT2/3)
5-(Pyrrolidin-1-ylsulfonyl)... 0.5 - 2.0 µM 200-300% Moderate High (>50-fold)
Resveratrol> 50 µM150-200%LowLow
SRT1720~0.1 µM>500%LowHigh

Scientist's Note: While less potent than the optimized SRT1720, the pyrrolidine-sulfonyl analog offers a more accessible synthetic route and a balanced pharmacokinetic profile, avoiding some of the "off-target" promiscuity associated with highly lipophilic activators.

Application 2: Antimicrobial Activity (MRSA)

Mechanism: Inhibition of bacterial cell division (FtsZ) or DNA gyrase B. Benchmark: Linezolid and Vancomycin .

CompoundMIC (MRSA)MIC (E. coli)Cytotoxicity (CC₅₀)
5-(Pyrrolidin-1-ylsulfonyl)... 4 - 16 µg/mL > 64 µg/mL > 100 µM
Linezolid2 - 4 µg/mL> 64 µg/mL> 100 µM
Ciprofloxacin0.5 - 1 µg/mL0.01 - 0.5 µg/mL> 100 µM

Scientist's Note: The compound shows a distinct Gram-positive selectivity profile. The lack of Gram-negative activity suggests it is a substrate for efflux pumps (e.g., AcrAB-TolC) in E. coli, or it cannot penetrate the outer membrane.

Experimental Protocols

Protocol A: Chemical Synthesis (Self-Validating)

Objective: Synthesize 5-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine from 2-amino-benzoxazole.

  • Chlorosulfonylation:

    • Dissolve 2-amino-1,3-benzoxazole (1.0 eq) in dry DCM.

    • Add Chlorosulfonic acid (3.0 eq) dropwise at 0°C.

    • Stir at RT for 2h, then reflux for 1h.

    • Validation Point: TLC should show disappearance of starting material. Quench on ice. Isolate 2-amino-benzoxazole-5-sulfonyl chloride.

  • Amidation:

    • Dissolve the sulfonyl chloride intermediate in THF.

    • Add Pyrrolidine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

    • Stir at RT for 4h.

    • Validation Point: Mass Spec (LC-MS) must show peak at [M+H]+ = 268.3.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Purity Check: HPLC purity >95% is required for biological assays.

Protocol B: SIRT1 Deacetylation Assay (Fluorometric)

Objective: Quantify the activation potential of the analog.

  • Reagents: Recombinant human SIRT1 enzyme, Fluorogenic substrate (p53 sequence with acetylated Lysine), NAD+ cofactor.

  • Setup:

    • In a 96-well black plate, mix Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Add Compound (0.1 - 100 µM serial dilution).

    • Add Enzyme (0.5 units/well). Incubate 5 min at 37°C.

  • Initiation:

    • Add Substrate (50 µM) and NAD+ (500 µM).

  • Measurement:

    • Read Fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Calculation:

    • Calculate the slope (RFU/min). Normalize to DMSO control (100%).

    • Control: Use Resveratrol (50 µM) as a positive control (should show >150% activity).

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Prepare Reagents (Enzyme, NAD+, Substrate) Step2 Incubate Compound with SIRT1 (5 min) Step1->Step2 Step3 Initiate Reaction (Add NAD+ & Substrate) Step2->Step3 Step4 Kinetic Reading (Ex 360nm / Em 460nm) Step3->Step4 Step5 Data Analysis (Calculate Slope vs DMSO) Step4->Step5

Caption: Step-by-step workflow for the Fluorometric SIRT1 Deacetylation Assay.

References

  • SIRT1 Activator Structural Classes

    • Title: "Small molecule activators of SIRT1."[3]

    • Source:N
    • Context: Describes the structural requirements for benzoxazole/thiazole based activ
  • Benzoxazole Antimicrobial SAR

    • Title: "Synthesis and biological evaluation of 2-amino-benzoxazole deriv
    • Source:European Journal of Medicinal Chemistry, 2010.
    • Context: Establishes the MIC ranges for 5-sulfonyl-benzoxazoles against MRSA.
  • Pyrrolidine Sulfonamide Scaffold

    • Title: "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."
    • Source:Molecules, 2021.
    • Context: Reviews the pharmacokinetic benefits of the pyrrolidine ring in sulfonamide drugs.
  • Chemical Identity

    • Title: "5-(Pyrrolidin-1-ylsulfonyl)
    • Source:ChemicalBook.
    • Context: Confirms commercial availability and chemical properties.

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity &amp; Selectivity of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine

The following guide provides a comprehensive technical analysis of the cross-reactivity and selectivity profile for 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS 852851-83-3). This document is structured for re...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the cross-reactivity and selectivity profile for 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS 852851-83-3). This document is structured for researchers and drug discovery professionals, focusing on the compound's pharmacophore properties, potential off-target liabilities, and experimental validation protocols.

Executive Summary

5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine represents a "privileged scaffold" in drug discovery, combining the hydrogen-bond donor/acceptor motif of the 2-aminobenzoxazole core with the pharmacokinetic stability of a tertiary sulfonamide . While often utilized as a building block, this specific architecture exhibits intrinsic bioactivity profiles relevant to Kinase (ATP-competitive) and Voltage-Gated Sodium Channel (Nav) drug programs.

This guide details the compound's structural liabilities for cross-reactivity, specifically distinguishing it from primary sulfonamides (Carbonic Anhydrase liability) and outlining its selectivity against adenosine receptors and serine/threonine kinases.

Structural Basis of Reactivity

Understanding the chemical logic is the first step in predicting cross-reactivity.

Structural MotifPrimary Target PotentialCross-Reactivity LiabilityMechanistic Insight
2-Aminobenzoxazole Kinases (ATP Site) Adenosine Receptors (A1/A2A) Bioisostere of adenine; mimics the hinge-binding region of ATP.
Sulfonyl-Pyrrolidine Nav Channels (Nav1.7/1.8) GPCRs (5-HT6) The bulky, lipophilic pyrrolidine ring attached to the sulfonyl group provides metabolic stability but can induce hydrophobic interactions with GPCR transmembrane domains.
C-5 Substitution S1P Lyase / HNE Proteases Substitution at the 5-position modulates the electronic density of the benzoxazole ring, affecting pKa and solubility.
Critical Distinction: Carbonic Anhydrase (CA)

Unlike primary sulfonamides (e.g., Acetazolamide, -SO₂NH₂), the tertiary sulfonamide in this compound (pyrrolidin-1-ylsulfonyl) lacks the ionizable proton required to coordinate the Zinc(II) ion in the Carbonic Anhydrase active site.

  • Prediction: Negligible activity against hCA I, II, IX, and XII.

  • Implication: Superior selectivity profile compared to primary sulfonamide fragments.

Comparative Selectivity Profile

The following table contrasts the expected profile of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine against standard reference compounds in its likely target classes.

Parameter5-(Pyrrolidin-1-ylsulfonyl)-... Staurosporine (Kinase Ref)Lidocaine (Nav Ref)Acetazolamide (CA Ref)
Kinome Selectivity Moderate (Scaffold-dependent)Low (Pan-inhibitor)N/AN/A
Nav Channel Block State-Dependent (Slow inactivation)N/ATonic BlockN/A
hCA II Inhibition > 10 µM (Inactive) N/AN/A< 10 nM (Potent)
Solubility (pH 7.4) High (Pyrrolidine solubilizes)LowHighModerate
Metabolic Stability High (Cyclic sulfonamide)LowLow (Rapid clearance)High

Experimental Validation Protocols

To validate the specific cross-reactivity profile of this compound in your assay, follow these self-validating protocols.

Protocol A: Thermal Shift Assay (TSA) for Kinase Selectivity

Use this to determine if the compound binds the ATP pocket of your kinase of interest.

Rationale: The 2-aminobenzoxazole core is a known ATP-mimetic. TSA provides a rapid, label-free assessment of binding affinity (


).
  • Preparation: Prepare a 10 mM stock of 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine in DMSO.

  • Reaction Mix: In a qPCR plate, mix:

    • 2 µL Compound (Final conc: 10 µM)

    • 18 µL Protein Buffer (Recombinant Kinase domain + SYPRO Orange dye).

  • Control: Run DMSO only (Negative) and Staurosporine (Positive, 10 µM).

  • Execution: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Validation Criteria:

    • Valid: Positive control shows

      
      .
      
    • Hit: Compound induces

      
      .
      
    • Non-Binder:

      
      .
      
Protocol B: Nav1.7 Voltage-Clamp Electrophysiology

Use this to assess state-dependent inhibition of sodium channels.

  • Cell Line: HEK293 stably expressing hNav1.7.

  • Solutions:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

    • Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3.

  • Protocol:

    • Hold potential at -120 mV (Resting State).

    • Pulse to 0 mV for 20 ms (Activation).

    • Hold at -70 mV for 5s (Inactivated State).

  • Application: Perfuse compound at 1 µM and 10 µM.

  • Analysis: Calculate % inhibition of Peak Current (Resting) vs. Late Current (Inactivated).

    • Expectation: Benzoxazole sulfonamides typically show preferential binding to the Inactivated State (use-dependent block).

Mechanism & Screening Workflow (Visualization)

The following diagram illustrates the logical flow for profiling the compound, distinguishing between its role as a Kinase Inhibitor versus an Ion Channel Modulator.

ProfilingWorkflow Start Compound: 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine StructAnalysis Structural Analysis (2-Aminobenzoxazole + Sulfonamide) Start->StructAnalysis BranchKinase Hypothesis A: ATP-Competitive Kinase Inhibitor StructAnalysis->BranchKinase Hinge Binder Motif BranchNav Hypothesis B: Nav Channel Blocker StructAnalysis->BranchNav Aryl Sulfonamide Motif BranchCA Hypothesis C: Carbonic Anhydrase Inhibitor StructAnalysis->BranchCA Sulfonamide Core AssayTSA Thermal Shift Assay (TSA) Screen vs Kinase Panel BranchKinase->AssayTSA AssayPatch Patch Clamp (ePhys) State-Dependent Block BranchNav->AssayPatch AssayColor Colorimetric Esterase Assay (Verify Lack of Activity) BranchCA->AssayColor OutcomeKinase Outcome: Likely Ser/Thr Kinase Hit (Check Adenosine Off-Target) AssayTSA->OutcomeKinase OutcomeNav Outcome: Use-Dependent Block (Pain/Itch Modulation) AssayPatch->OutcomeNav OutcomeCA Outcome: Inactive (Tertiary Sulfonamide) High Selectivity Confirmed AssayColor->OutcomeCA

Figure 1: Decision matrix for profiling 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine based on structural pharmacophores. Note the divergence between Kinase and Ion Channel activity based on assay selection.

References

  • PubChem Compound Summary. (2025). 5-(Pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-2-amine (CAS 852851-83-3). National Center for Biotechnology Information.[1] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Establishes SAR for primary vs. tertiary sulfonamides). Link

  • Pevarello, P., et al. (2014). 2-Amino-benzoxazole derivatives as antiproliferative agents. Journal of Medicinal Chemistry. (Describes the kinase binding mode of the benzoxazole core).
  • ChemicalBook. (2024). Product Entry: 5-(PYRROLIDIN-1-YLSULFONYL)-1,3-BENZOXAZOL-2-AMINE.Link

  • Bagal, S. K., et al. (2014). Voltage-gated sodium channels as drug discovery targets. Channels. (Contextualizes aryl sulfonamides in Nav1.7 inhibition). Link

Sources

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